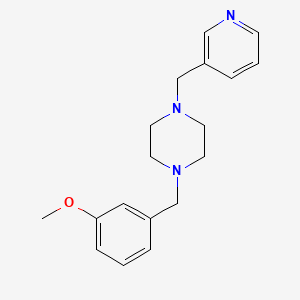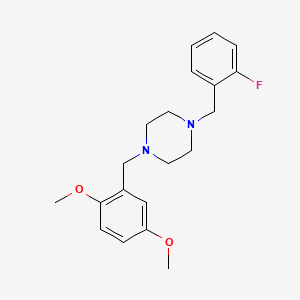![molecular formula C17H18FNO2 B5635500 N-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-3-yl]methyl}propanamide](/img/structure/B5635500.png)
N-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-3-yl]methyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-3-yl]methyl}propanamide, also known as FBM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research and medicine. FBM is a derivative of biphenyl, a common organic compound, and it has been shown to have various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
N-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-3-yl]methyl}propanamide has been shown to have potential applications in various areas of scientific research. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anti-cancer drugs. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of N-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-3-yl]methyl}propanamide is not fully understood, but it is believed to work through the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell proliferation. By inhibiting HDACs, this compound may be able to slow down the growth of cancer cells. Additionally, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a role in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases. This compound has also been shown to have an effect on glucose metabolism, which could make it useful in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-3-yl]methyl}propanamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which could make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-3-yl]methyl}propanamide. One area of research could be the development of this compound-based anti-cancer drugs. Additionally, further research could be done to understand the mechanism of action of this compound and its effects on various signaling pathways. Another area of research could be the development of more efficient synthesis methods for this compound and its derivatives. Finally, further research could be done to explore the potential applications of this compound in the treatment of other diseases such as diabetes and oxidative stress-related diseases.
Conclusion:
This compound is a synthetic compound that has potential applications in various areas of scientific research. Its anti-cancer, anti-inflammatory, and antioxidant properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways. Additionally, more efficient synthesis methods for this compound and its derivatives could make it more accessible for use in lab experiments.
Métodos De Síntesis
N-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-3-yl]methyl}propanamide can be synthesized through a multi-step process starting with the reaction of 4-fluorobenzaldehyde and 3-bromobenzyl alcohol to form 4'-fluoro-3'-(hydroxymethyl)biphenyl. This intermediate is then reacted with propanoyl chloride to obtain this compound. The purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
Propiedades
IUPAC Name |
N-[[3-[4-fluoro-3-(hydroxymethyl)phenyl]phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-2-17(21)19-10-12-4-3-5-13(8-12)14-6-7-16(18)15(9-14)11-20/h3-9,20H,2,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJNRUPEQSOCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC(=CC=C1)C2=CC(=C(C=C2)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[(4-nitrophenoxy)acetyl]oxy}benzoate](/img/structure/B5635420.png)
![4-[3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5635424.png)
![(3R*,4S*)-4-(3-methoxyphenyl)-1-[(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5635427.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5635437.png)
![N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5635441.png)
![1-[4-(3-cyclopropyl-5-pyridin-2-yl-1H-1,2,4-triazol-1-yl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5635455.png)
![(4aR*,8aR*)-2-(cyclopentylcarbonyl)-7-[(6-methylpyridin-2-yl)methyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5635457.png)

![9-(4-chloro-2-fluorobenzoyl)-2-cyclopentyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5635470.png)
![2-[3-methyl-5-(3-methylisoxazol-5-yl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5635474.png)

![1-{3-methyl-5-[4-(methylthio)phenyl]-1H-1,2,4-triazol-1-yl}butan-2-ol](/img/structure/B5635504.png)
![4-[4-(1-pyrrolidinylcarbonyl)benzyl]morpholine](/img/structure/B5635510.png)
